molecular formula C6H16N2O B020830 (2s)-2,6-Diaminohexan-1-Ol CAS No. 110690-36-3

(2s)-2,6-Diaminohexan-1-Ol

Cat. No.: B020830
CAS No.: 110690-36-3
M. Wt: 132.2 g/mol
InChI Key: LTGPFZWZZNUIIK-LURJTMIESA-N
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Preparation Methods

SB1518 is synthesized using a structure-based design approach. The compound is designed as a small-molecule adenosine triphosphate-site competitive inhibitor of JAK2 kinase. The synthetic route involves the formation of a macrocyclic structure with a pyrimidine core, which is achieved through a series of chemical reactions including cyclization and functional group modifications .

Chemical Reactions Analysis

SB1518 undergoes various chemical reactions, primarily involving its interaction with kinase enzymes. The compound inhibits the phosphorylation of JAK2 and FLT3, leading to the suppression of downstream signaling pathways such as the JAK/STAT pathway. Common reagents used in these reactions include adenosine triphosphate analogs and kinase substrates. The major products formed from these reactions are phosphorylated proteins that are involved in cell proliferation and survival .

Scientific Research Applications

SB1518 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it is employed to investigate the role of JAK2 and FLT3 in cellular processes such as proliferation, differentiation, and apoptosis. In medicine, SB1518 is being evaluated in clinical trials for the treatment of myeloproliferative disorders, including myelofibrosis and acute myeloid leukemia.

Mechanism of Action

SB1518 exerts its effects by selectively inhibiting the activity of JAK2 and FLT3 kinases. The compound binds to the adenosine triphosphate-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the JAK/STAT signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets of SB1518 include JAK2 and FLT3, and the pathways involved are primarily the JAK/STAT and FLT3 signaling pathways .

Comparison with Similar Compounds

SB1518 is unique in its selective inhibition of both JAK2 and FLT3 kinases. Similar compounds include other JAK2 inhibitors such as Ruxolitinib and Fedratinib, which also target the JAK/STAT pathway but may have different selectivity profiles and clinical applications. Compared to these compounds, SB1518 has shown a distinct kinase profile and favorable pharmacokinetic properties, making it a promising candidate for the treatment of myeloproliferative disorders and other malignancies .

Properties

IUPAC Name

(2S)-2,6-diaminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGPFZWZZNUIIK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469336
Record name L-Lysinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110690-36-3, 12772-68-8
Record name L-Lysinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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